![molecular formula C16H11F6N3O2 B13145855 N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13145855.png)
N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide is a synthetic organic compound characterized by the presence of trifluorophenyl groups. Compounds with trifluorophenyl groups are often of interest due to their unique chemical properties, including increased stability and reactivity, which make them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide typically involves multiple steps, starting with the preparation of the trifluorophenyl intermediates. Common synthetic routes may include:
Nitration and Reduction: Starting from a benzene ring, nitration followed by reduction can introduce amino groups.
Fluorination: Introduction of fluorine atoms using reagents like Selectfluor or elemental fluorine.
Amidation: Formation of the amide bond through reaction with acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction using agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions, particularly on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluorophenyl groups can enhance binding affinity and selectivity, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(2,3,4-Trifluorophenyl)acetamide: A simpler analog with similar structural features.
N-(2,3,4-Trifluorophenyl)-2-aminoacetamide: Another related compound with an amino group instead of the carbamoyl group.
Uniqueness
N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide is unique due to the presence of multiple trifluorophenyl groups, which can significantly influence its chemical and biological properties. These groups can enhance stability, reactivity, and binding interactions, making the compound valuable for various applications.
Properties
Molecular Formula |
C16H11F6N3O2 |
|---|---|
Molecular Weight |
391.27 g/mol |
IUPAC Name |
2-[[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]amino]-N-(2,3,4-trifluorophenyl)acetamide |
InChI |
InChI=1S/C16H11F6N3O2/c17-7-1-3-9(15(21)13(7)19)24-11(26)5-23-6-12(27)25-10-4-2-8(18)14(20)16(10)22/h1-4,23H,5-6H2,(H,24,26)(H,25,27) |
InChI Key |
ABHCYGGDCHIELG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1NC(=O)CNCC(=O)NC2=C(C(=C(C=C2)F)F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


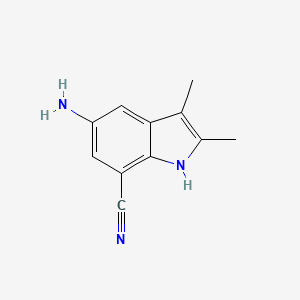

![9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-](/img/structure/B13145783.png)
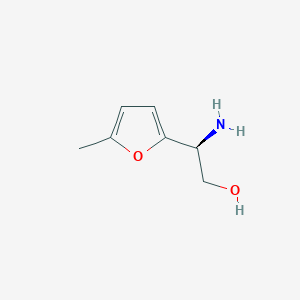
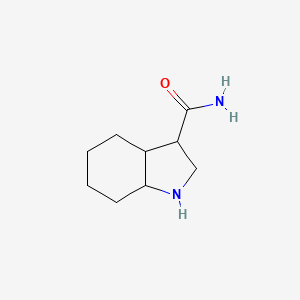
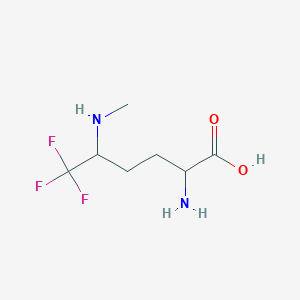
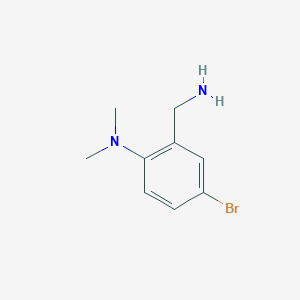
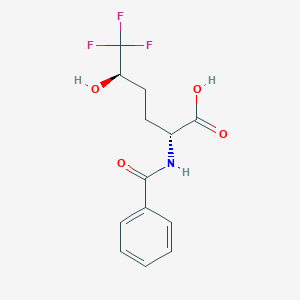

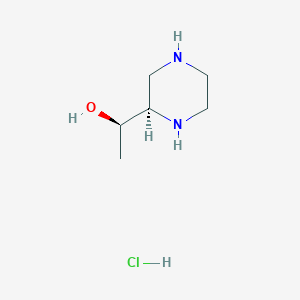
![1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol](/img/structure/B13145814.png)
![7-(3-(9H-Fluoren-9-ylidene)prop-1-en-1-yl)-7H-dibenzo[c,g]fluorene](/img/structure/B13145824.png)
![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)

